

Benzyl octanoate chemical formula and structure

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Compound of Interest

Compound Name: Benzyl octanoate

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An In-depth Technical Guide to **Benzyl Octanoate**

Abstract

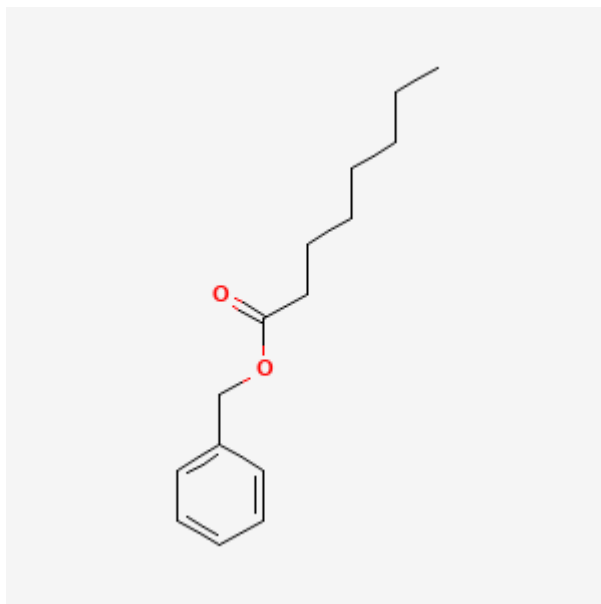
Benzyl octanoate (also known as benzyl caprylate) is an ester with the chemical formula $C_{15}H_{22}O_2$.^{[1][2]} It is recognized for its characteristic fruity and floral aroma, leading to its use as a fragrance ingredient in cosmetics and perfumery, as well as a flavoring agent in the food industry.^[2] This technical guide provides a comprehensive overview of the chemical and physical properties of **benzyl octanoate**, detailed experimental protocols for its synthesis, purification, and analysis, and visual representations of key processes to support researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Formula and Structure

Benzyl octanoate is the ester formed from the condensation of benzyl alcohol and octanoic acid.

- Molecular Formula: $C_{15}H_{22}O_2$ ^{[1][3][4]}
- IUPAC Name: **benzyl octanoate**^{[1][5]}
- Synonyms: Benzyl caprylate, Octanoic acid, benzyl ester, Octanoic acid, phenylmethyl ester^{[1][4]}
- SMILES: CCCCCCCC(=O)OCC1=CC=CC=C1^[1]

- InChI Key: MWQWCHLIPMDVLS-UHFFFAOYSA-N[1][5]



Chemical Structure:

Physicochemical Properties

The physical and chemical properties of **benzyl octanoate** are summarized in the table below. This data is essential for its handling, application, and purification.

Property	Value
Molecular Weight	234.33 g/mol [1][2]
Appearance	Colorless clear liquid[2][6]
Assay	95.00 to 100.00 %[7]
Boiling Point	310.00 to 311.00 °C @ 760.00 mm Hg[7]
Specific Gravity	0.960 to 0.966 @ 25.00 °C[7]
Refractive Index	1.484 to 1.490 @ 20.00 °C[7]
Flash Point	226.00 °F (107.78 °C)[7]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)[7]
Solubility	Soluble in alcohol; Insoluble in water[7]
XLogP3-AA	4.6[1][2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	9[2]

Experimental Protocols

Synthesis of Benzyl Octanoate via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

- Octanoic acid
- Benzyl alcohol
- Concentrated sulfuric acid (H₂SO₄)
- Toluene (or another suitable solvent for azeotropic removal of water)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

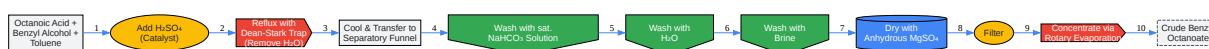
Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine octanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture while stirring.
- **Reflux:** Heat the mixture to reflux (approx. $110\text{-}140^\circ\text{C}$). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by checking the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete in 2-4 hours.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.

- Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted octanoic acid. Vent the funnel frequently to release CO₂ gas.
- Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.



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Caption: Workflow for the synthesis of **benzyl octanoate**.

Purification by Vacuum Distillation

To achieve high purity, the crude **benzyl octanoate** obtained from synthesis should be purified by vacuum distillation. This technique separates the desired ester from non-volatile impurities and any remaining starting materials with different boiling points.[8]

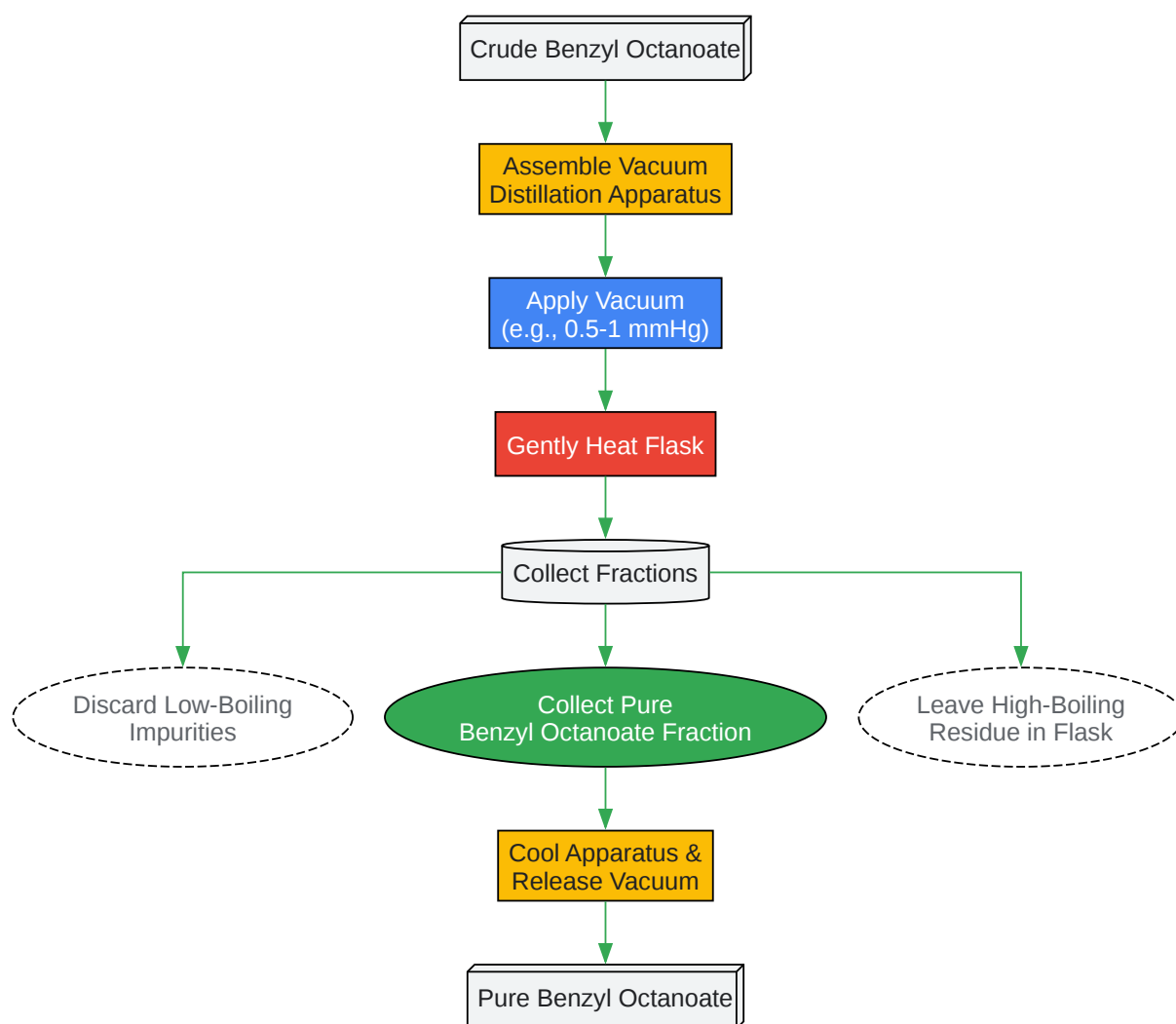
Equipment:

- Short-path distillation apparatus
- Round-bottom flask (distillation flask)
- Receiving flask
- Thermometer
- Vacuum pump
- Heating mantle with magnetic stirrer

- Boiling chips or magnetic stir bar

Protocol:

- Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
- Sample Preparation: Transfer the crude **benzyl octanoate** into the distillation flask and add boiling chips or a magnetic stir bar to ensure smooth boiling.
- Distillation:
 - Connect the apparatus to a vacuum pump and slowly reduce the pressure to the target level (e.g., 0.5-1 mmHg).
 - Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
 - Collect any low-boiling fractions first.
 - Increase the temperature to distill the **benzyl octanoate**. The fraction boiling at the correct temperature under the applied vacuum should be collected in a clean receiving flask. For reference, the boiling point at atmospheric pressure is ~310-311 °C.^[7]
 - Stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of potentially unstable residues.
- Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The purified **benzyl octanoate** is in the receiving flask.



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Caption: Purification workflow for **benzyl octanoate**.

Analysis by Reverse-Phase HPLC

The purity of the synthesized **benzyl octanoate** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[2] Phosphoric acid or formic acid can be added in small amounts (e.g., 0.1%) to improve peak shape.[2] A typical starting condition could be 80:20 (Acetonitrile:Water).
- Flow Rate: 1.0 mL/min
- Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm, where the benzene ring absorbs).
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve a small amount of the purified **benzyl octanoate** in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Run the analysis and record the chromatogram.
- The purity can be determined by calculating the area percentage of the main peak corresponding to **benzyl octanoate** relative to the total area of all peaks.

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